4,4'-(Propane-2,2-diyl)bis(3,5-di-tert-butylphenol)
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Overview
Description
4,4’-(Propane-2,2-diyl)bis(3,5-di-tert-butylphenol): is a chemical compound known for its unique structure and properties. It is a derivative of bisphenol, characterized by the presence of two phenol groups connected by a propane bridge, with tert-butyl groups attached to the phenol rings. This compound is widely used in various industrial applications due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,4’-(Propane-2,2-diyl)bis(3,5-di-tert-butylphenol) typically involves the reaction of 3,5-di-tert-butylphenol with acetone in the presence of an acid catalyst. The reaction proceeds through a condensation mechanism, forming the desired bisphenol derivative.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pressure, and catalyst concentration to achieve the desired product efficiently.
Chemical Reactions Analysis
Types of Reactions: 4,4’-(Propane-2,2-diyl)bis(3,5-di-tert-butylphenol) undergoes various chemical reactions, including:
Oxidation: The phenol groups can be oxidized to quinones under specific conditions.
Reduction: The compound can be reduced to form hydroquinones.
Substitution: The tert-butyl groups can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like halogens (chlorine, bromine) or nitrating agents in the presence of a catalyst.
Major Products:
Oxidation: Quinones.
Reduction: Hydroquinones.
Substitution: Various substituted phenols depending on the reagent used.
Scientific Research Applications
4,4’-(Propane-2,2-diyl)bis(3,5-di-tert-butylphenol) has numerous applications in scientific research, including:
Chemistry: Used as a stabilizer in polymer chemistry to prevent degradation of polymers.
Biology: Investigated for its antioxidant properties and potential protective effects against oxidative stress.
Medicine: Explored for its potential use in drug formulations due to its stability and reactivity.
Industry: Utilized as an additive in lubricants, plastics, and rubber to enhance their performance and longevity.
Mechanism of Action
The mechanism of action of 4,4’-(Propane-2,2-diyl)bis(3,5-di-tert-butylphenol) involves its ability to donate hydrogen atoms from the phenol groups, acting as an antioxidant. This property allows it to neutralize free radicals and prevent oxidative damage. The molecular targets include reactive oxygen species (ROS) and other free radicals, which are neutralized through hydrogen donation, thereby protecting cells and materials from oxidative stress.
Comparison with Similar Compounds
Bisphenol A: Another bisphenol derivative with similar structural features but without the tert-butyl groups.
Tetrabromobisphenol A: A brominated derivative used as a flame retardant.
Pentaerythritol tetrakis(3,5-di-tert-butyl-4-hydroxyhydrocinnamate): A compound with multiple phenol groups linked through a pentaerythritol core, used as an antioxidant in polymers.
Uniqueness: 4,4’-(Propane-2,2-diyl)bis(3,5-di-tert-butylphenol) is unique due to the presence of tert-butyl groups, which provide steric hindrance and enhance its stability. This makes it particularly effective as an antioxidant and stabilizer in various applications.
Properties
CAS No. |
65192-07-6 |
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Molecular Formula |
C31H48O2 |
Molecular Weight |
452.7 g/mol |
IUPAC Name |
3,5-ditert-butyl-4-[2-(2,6-ditert-butyl-4-hydroxyphenyl)propan-2-yl]phenol |
InChI |
InChI=1S/C31H48O2/c1-27(2,3)21-15-19(32)16-22(28(4,5)6)25(21)31(13,14)26-23(29(7,8)9)17-20(33)18-24(26)30(10,11)12/h15-18,32-33H,1-14H3 |
InChI Key |
INJQRCVPSSLYAI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1C(C)(C)C2=C(C=C(C=C2C(C)(C)C)O)C(C)(C)C)C(C)(C)C)O |
Origin of Product |
United States |
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